
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with dimethylamino groups are often used in various fields of chemistry due to their basicity and nucleophilic properties . They can be part of larger molecules, such as pharmaceuticals or polymers .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Mannich reaction , or the copolymerization of amine-containing monomers . The exact synthesis route would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. Compounds with dimethylamino groups can participate in a variety of reactions, such as esterifications, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Research on similar structures, such as thienyl-substituted pyridinium salts, has shown significant potential in the field of second-order nonlinear optics (NLO). These compounds have been synthesized and characterized, revealing properties that could be indicative of the behavior of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide in similar applications. Specifically, these materials have been found to possess noncentrosymmetric structures and exhibit notable second harmonic generation (SHG) efficiencies, which are crucial for various optical applications including frequency doubling and optical switching (Liang Li et al., 2012).
Anticancer and Antiproliferative Activities
Sulfonamide derivatives have been extensively studied for their potential in medical applications, including their role in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Mixed-ligand copper(II)-sulfonamide complexes, for example, have shown promising results in binding to calf thymus DNA and demonstrating antiproliferative activity against human tumor cells. Such studies suggest that this compound could also be explored for similar biological and pharmacological activities (M. González-Álvarez et al., 2013).
Corrosion Inhibition
The investigation of piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations highlights the potential of N-containing compounds in corrosion inhibition. These studies provide insights into how this compound could interact with metal surfaces to offer protection against corrosion, thus having implications for its application in materials science and engineering (S. Kaya et al., 2016).
Enzyme Inhibition for Alzheimer’s Disease
The synthesis of new series of sulfonamides has been explored for their inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease treatment. These compounds have shown significant activity, suggesting that derivatives like this compound could potentially be developed into therapeutic agents for neurodegenerative diseases (M. Abbasi et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-9-12(18-15(17-11)19(2)3)10-16-23(20,21)14-7-5-13(22-4)6-8-14/h5-9,16H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMKFQPZFJLTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)
![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)
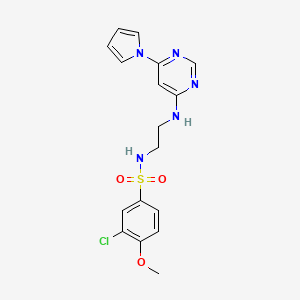
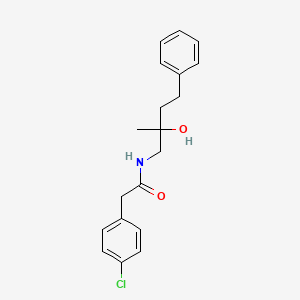

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(p-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2696373.png)
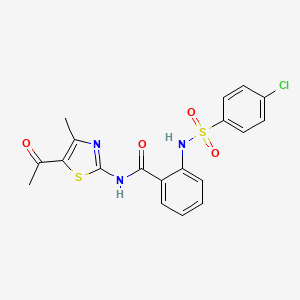
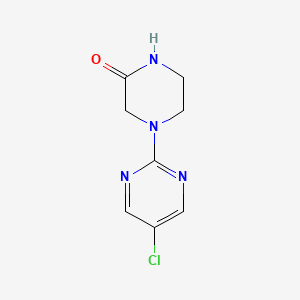
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)

![7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid](/img/structure/B2696379.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2696382.png)
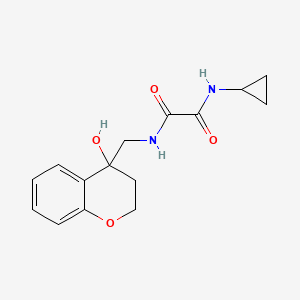
![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)